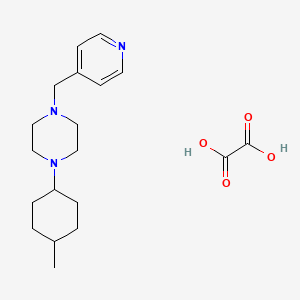![molecular formula C21H17ClN2O3 B4883781 2-chloro-N-{3-[(2-methoxybenzoyl)amino]phenyl}benzamide](/img/structure/B4883781.png)
2-chloro-N-{3-[(2-methoxybenzoyl)amino]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-{3-[(2-methoxybenzoyl)amino]phenyl}benzamide, also known as MLN8237 or Alisertib, is a small molecule inhibitor that targets the Aurora A kinase. It was first synthesized in 2008 and has since been extensively researched for its potential in cancer treatment.
Mécanisme D'action
2-chloro-N-{3-[(2-methoxybenzoyl)amino]phenyl}benzamide targets the Aurora A kinase, an enzyme that is overexpressed in many types of cancer and plays a key role in cell division. By inhibiting Aurora A kinase, 2-chloro-N-{3-[(2-methoxybenzoyl)amino]phenyl}benzamide disrupts the normal process of cell division, leading to cell death and inhibition of tumor growth.
Biochemical and Physiological Effects:
2-chloro-N-{3-[(2-methoxybenzoyl)amino]phenyl}benzamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on cell division, it has been shown to induce apoptosis (programmed cell death) and inhibit angiogenesis (the formation of new blood vessels). It has also been shown to enhance the effectiveness of other cancer treatments, such as radiation therapy and chemotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-N-{3-[(2-methoxybenzoyl)amino]phenyl}benzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for use in experiments. It has also been extensively studied, with a large body of research available on its mechanism of action and potential therapeutic applications.
One limitation of 2-chloro-N-{3-[(2-methoxybenzoyl)amino]phenyl}benzamide is that it is not selective for Aurora A kinase and can also inhibit other kinases, which may limit its effectiveness and increase the risk of side effects. In addition, its effectiveness may be limited by the development of resistance in cancer cells over time.
Orientations Futures
There are several potential future directions for research on 2-chloro-N-{3-[(2-methoxybenzoyl)amino]phenyl}benzamide. One area of interest is the development of more selective inhibitors of Aurora A kinase that can target cancer cells more specifically and reduce the risk of side effects. Another area of interest is the potential use of 2-chloro-N-{3-[(2-methoxybenzoyl)amino]phenyl}benzamide in combination with other cancer treatments, such as immunotherapy or targeted therapies. Finally, there is ongoing research into the use of 2-chloro-N-{3-[(2-methoxybenzoyl)amino]phenyl}benzamide in specific types of cancer, such as glioblastoma and neuroblastoma, where it has shown promise in preclinical studies.
Méthodes De Synthèse
The synthesis of 2-chloro-N-{3-[(2-methoxybenzoyl)amino]phenyl}benzamide involves several steps, starting with the reaction of 2-chloro-4-nitroaniline with 2-methoxybenzoyl chloride to yield 2-chloro-N-(2-methoxybenzoyl)-4-nitroaniline. This intermediate is then reacted with 3-aminophenylboronic acid in the presence of a palladium catalyst to produce 2-chloro-N-{3-[(2-methoxybenzoyl)amino]phenyl}benzamide.
Applications De Recherche Scientifique
2-chloro-N-{3-[(2-methoxybenzoyl)amino]phenyl}benzamide has been extensively studied for its potential in cancer treatment. It has been shown to inhibit the growth of a wide range of cancer cell lines, including those of lung, breast, prostate, and colon cancer. In addition, it has been shown to induce cell death and inhibit tumor growth in animal models of cancer.
Propriétés
IUPAC Name |
N-[3-[(2-chlorobenzoyl)amino]phenyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3/c1-27-19-12-5-3-10-17(19)21(26)24-15-8-6-7-14(13-15)23-20(25)16-9-2-4-11-18(16)22/h2-13H,1H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHDFHRORGZPSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-(2-methoxybenzamido)phenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{1-[2-chloro-5-(trifluoromethyl)benzoyl]-4-piperidinyl}-N-cyclopropylpropanamide](/img/structure/B4883698.png)

![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-chloro-4-methoxybenzamide](/img/structure/B4883707.png)
![2-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4883709.png)
![5-{[(4-chloro-3-fluorophenyl)amino]methylene}-1,3-dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4883714.png)
![2-{[2-(2-fluorophenoxy)ethyl]thio}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4883719.png)
![N-[2-(2-pyrazinyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B4883738.png)



![N-(2-methoxyethyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4883765.png)

![N-(3-ethynylphenyl)-3-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzamide](/img/structure/B4883778.png)
